molecular formula C20H20ClN3O2 B7696235 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide

Cat. No.: B7696235
M. Wt: 369.8 g/mol
InChI Key: RDPWNMBEBAOZPN-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 4-chlorophenyl group, an oxadiazole ring, and a butanamide moiety

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-2-14-6-3-4-7-17(14)22-18(25)8-5-9-19-23-20(24-26-19)15-10-12-16(21)13-11-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWNMBEBAOZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-chlorobenzohydrazide can be reacted with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling with Butanamide: The oxadiazole intermediate is then coupled with 2-ethylphenylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to the pharmacological activities of oxadiazole derivatives.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of target proteins, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, such as 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different heterocyclic rings, such as 4-chlorophenyl-1,2,3-triazole.

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide is unique due to its specific combination of a chlorophenyl group, an oxadiazole ring, and a butanamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

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